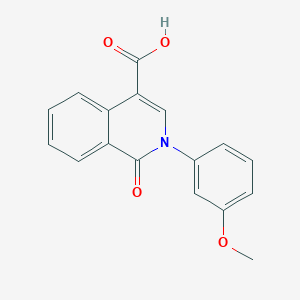

2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

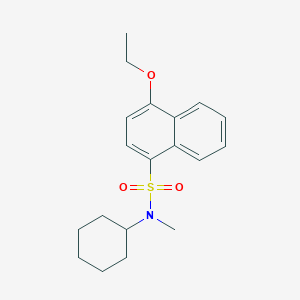

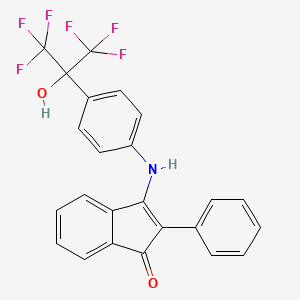

The compound “2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a complex organic molecule. It contains a methoxyphenyl group, an isoquinoline group, and a carboxylic acid group . These groups are common in many organic compounds and can confer a variety of properties depending on their arrangement and the presence of other functional groups.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The methoxyphenyl group would likely contribute to the compound’s aromaticity, while the carboxylic acid group could make the compound acidic . The isoquinoline group is a common structure in many alkaloids .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of a carboxylic acid group could make the compound reactive with bases, while the aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is involved in the synthesis of a variety of compounds. For instance, it acts as a precursor in the synthesis of tetrahydroisoquinoline compounds, which are significant due to their diverse pharmacological activities. The crystal structure of a closely related compound, (3-Methoxyphenyl)acetic acid, demonstrates the ability of these compounds to form dimers through O—H⋯O hydrogen bonding, indicating potential for further chemical modifications and applications in drug design (Choudhury & Row, 2002).

Inhibition of Tubulin Polymerization

Methoxy-substituted 2-phenylindoles, related to the core structure of this compound, have been identified as potent inhibitors of tubulin polymerization. This action is crucial for the development of cytostatic agents as it disrupts microtubule assembly, a vital process for cell division. The study of these compounds revealed insights into the essential structural elements required for the inhibition of tubulin polymerization, opening pathways for the development of new anticancer drugs (Gastpar et al., 1998).

Antibacterial and Fluorescent Properties

Some derivatives of 2-phenylquinoline, which share a similar structural motif with this compound, exhibit promising antibacterial properties. Additionally, these compounds have shown fluorescent behavior, which could be exploited in biomedical imaging and as fluorescent labeling reagents. Such applications highlight the dual functional potential of these compounds in therapeutic contexts and in research as tools for biological studies (Lei et al., 2014).

Application in Synthesis of 5HT1B Antagonists

The compound has been utilized in the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives that act as potent 5HT1B antagonists. These antagonists play a significant role in the study of neurological disorders and could lead to new treatments for conditions such as depression and anxiety. The development of these compounds underscores the importance of this compound in the exploration of new therapeutic agents (Horchler et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)18-10-15(17(20)21)13-7-2-3-8-14(13)16(18)19/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKONLZIGMRMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)

![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)

![(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2653633.png)

![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)

![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)